![molecular formula C19H23N3O2 B378049 4-[(5,5-dimethyl-3-oxocyclohex-1-en-1-yl)amino]-1,5-dimethyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one CAS No. 202601-80-7](/img/structure/B378049.png)
4-[(5,5-dimethyl-3-oxocyclohex-1-en-1-yl)amino]-1,5-dimethyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(5,5-dimethyl-3-oxocyclohex-1-en-1-yl)amino]-1,5-dimethyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one is a useful research compound. Its molecular formula is C19H23N3O2 and its molecular weight is 325.4g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >48.8 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Structural Studies
- Hydrogen Bonding and Molecular Conformation : A study by Mnguni and Lemmerer (2015) focused on the structural characterization of derivatives of 4-aminoantipyrine, a compound structurally similar to the one . This research highlights the importance of hydrogen bonding and molecular conformation in these compounds, which can be critical in understanding their applications in various fields, including medicinal chemistry (Mnguni & Lemmerer, 2015).
Biological Activities
Anti-Breast Cancer Activity : A study by Ghorab, El-Gazzar, and Alsaid (2014) explored the use of 4-aminoantipyrine, closely related to the chemical , as a key intermediate in synthesizing pyrazolone derivatives with potential anti-breast cancer activities. This illustrates the possible application of such compounds in developing novel anticancer agents (Ghorab, El-Gazzar, & Alsaid, 2014).
Biological Activities of Derivatives : Narayana et al. (2016) studied 4-aminoantipyrine derivatives, highlighting their analgesic, antibacterial, and anti-inflammatory properties. This research points to the potential of these compounds in pharmaceutical applications, especially in pain management and infection control (Narayana, Yathirajan, Rathore, & Glidewell, 2016).
Chemical Synthesis and Applications
Synthesis of Heterocycles : Farag, Dawood, and Elmenoufy (2004) described a method to synthesize pyridones, pyrazolo[2,3-a]pyrimidines, and pyrazolo[5,1-c]triazines incorporating the antipyrine moiety. These heterocycles have various applications in medicinal and synthetic chemistry (Farag, Dawood, & Elmenoufy, 2004).
Formation of Pyrazolones : Barton et al. (1987) explored the reaction of 4-amino-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one with different phenols, leading to the formation of pyrazolones. This study is significant for understanding the chemical behavior and potential applications of these compounds in analytical chemistry, particularly in water quality assessment (Barton, Johnson, Robertson, Yerhoff, & Hu, 1987).
Propriétés
IUPAC Name |
4-[(5,5-dimethyl-3-oxocyclohexen-1-yl)amino]-1,5-dimethyl-2-phenylpyrazol-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2/c1-13-17(20-14-10-16(23)12-19(2,3)11-14)18(24)22(21(13)4)15-8-6-5-7-9-15/h5-10,20H,11-12H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGAOXBRSUIHURM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC3=CC(=O)CC(C3)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>48.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24809132 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-[(4-iodoanilino)carbonyl]-2-(2-methoxyphenyl)vinyl]benzamide](/img/structure/B377966.png)


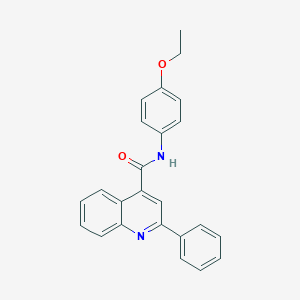

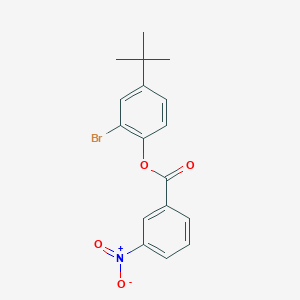
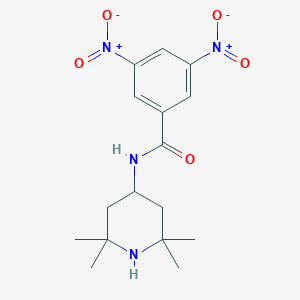

![2-{[2-(2-Hydroxybenzoyl)hydrazino]carbonyl}benzoic acid](/img/structure/B377979.png)

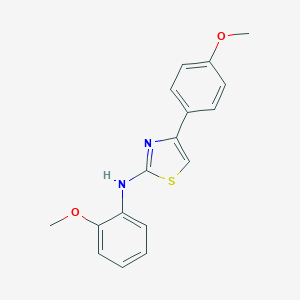
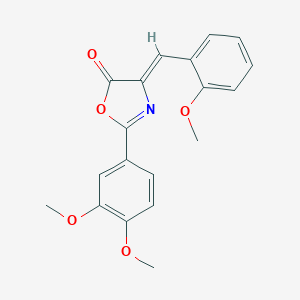
![5-Thiophen-2-yl-3-p-tolyl-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B377988.png)
![N-[4-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)benzylidene]-N-(4-fluorophenyl)amine](/img/structure/B377990.png)